molecular formula C11H11F2NO3 B3042167 N-Acetyl-3,5-difluoro-L-phenylalanine CAS No. 521093-89-0

N-Acetyl-3,5-difluoro-L-phenylalanine

货号: B3042167
CAS 编号: 521093-89-0
分子量: 243.21 g/mol
InChI 键: WAJHNNVGLZYPIO-JTQLQIEISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Significance of Fluorinated Amino Acid Derivatives in Modern Research

The incorporation of fluorine into amino acids has become a powerful strategy in modern research, offering a means to subtly yet profoundly alter the properties of these fundamental biological building blocks. nih.govbeilstein-journals.org Fluorine's high electronegativity, second only to neon, and its relatively small van der Waals radius allow it to mimic hydrogen in some steric contexts while exerting strong electronic effects. nih.govbeilstein-journals.org These characteristics can lead to significant modifications in the physicochemical properties of amino acids and the peptides or proteins into which they are incorporated.

Key impacts of fluorination on amino acid derivatives include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to enzymatic degradation. This can increase the in vivo half-life of peptide-based drugs. nih.gov

Modulation of Physicochemical Properties: Fluorination can alter an amino acid's acidity, basicity, lipophilicity, and conformational preferences. nih.govbeilstein-journals.org These changes can influence protein folding, stability, and interactions with other molecules. mdpi.com

Probes for Spectroscopic Analysis: The fluorine-19 (¹⁹F) nucleus is a highly sensitive probe for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govrsc.org Its 100% natural abundance and large chemical shift dispersion make it an excellent tool for studying protein structure, dynamics, and ligand binding without the background noise associated with proton NMR. nih.govrsc.org

The strategic introduction of fluorine can thus be used to fine-tune the biological activity and pharmacokinetic properties of peptides and proteins, making fluorinated amino acids valuable components in drug design and biochemical studies. nih.govresearchgate.net

Role of N-Acetylation in Amino Acid Chemistry and Biology

N-acetylation is a common modification of amino acids and proteins in biological systems, involving the addition of an acetyl group to the nitrogen atom of the N-terminal amino acid. hmdb.ca This process can also be performed synthetically to protect the amino group during chemical reactions, such as peptide synthesis. chemicalbook.com

In a biological context, N-acetylation plays a crucial role in:

Protein Stability: N-terminal acetylation can protect proteins from degradation by cellular machinery. hmdb.ca

Regulation of Protein Function: The addition of an acetyl group can influence protein-protein interactions and subcellular localization.

Metabolism: N-acetylated amino acids are found as metabolites in various biological pathways. For instance, N-acetyl-L-phenylalanine can be detected in the urine of individuals with phenylketonuria (PKU). hmdb.ca

From a chemical synthesis perspective, N-acetylation is a key strategy to:

Protect the Amino Group: During peptide synthesis, the N-acetyl group prevents the amino terminus from participating in unwanted side reactions. chemicalbook.com

Modify Peptide Properties: N-acetylation can alter the solubility and conformational properties of peptides.

The enzymatic synthesis of N-acetyl-L-phenylalanine has been demonstrated in organisms like Escherichia coli, highlighting the biological relevance of this modification. nih.gov

Overview of N-Acetyl-3,5-difluoro-L-phenylalanine as a Specialized Research Building Block

This compound integrates the advantageous properties of both fluorination and N-acetylation, making it a highly specialized building block for research. The N-acetyl group provides a stable, protected amino terminus suitable for peptide synthesis, while the 3,5-difluoro substitution on the phenyl ring offers unique electronic and spectroscopic characteristics.

This compound is particularly valuable for:

¹⁹F NMR-Based Studies: The two fluorine atoms at the 3 and 5 positions of the phenyl ring serve as sensitive reporters for ¹⁹F NMR spectroscopy. nih.govrsc.org This allows researchers to probe the local environment of the phenylalanine residue within a peptide or protein, providing insights into conformational changes and binding events. nih.govrsc.org

Peptide and Protein Design: The incorporation of this compound can be used to enhance the stability and modulate the biological activity of peptides. nih.govmdpi.com The difluorinated phenyl ring can also influence aromatic stacking interactions, which are critical for protein structure and function.

Drug Discovery: As a component of peptidomimetics or other small molecules, this compound can contribute to improved metabolic stability and target affinity. nih.govresearchgate.net

While detailed synthetic procedures for this compound are not extensively documented in publicly available literature, general methods for the synthesis of fluorinated phenylalanines often involve multi-step processes. These can include the Erlenmeyer azalactone synthesis starting from a corresponding fluorinated benzaldehyde, followed by reduction and enzymatic resolution to obtain the desired stereoisomer. beilstein-journals.org The final N-acetylation step can be achieved using standard procedures, for example, with acetic anhydride (B1165640). magritek.com

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Features
This compoundC₁₁H₁₁F₂NO₃243.21N-acetylated, difluorinated at positions 3 and 5
N-Acetyl-L-phenylalanineC₁₁H₁₃NO₃207.23N-acetylated, non-fluorinated
3,5-Difluoro-L-phenylalanineC₉H₉F₂NO₂201.17Not N-acetylated, difluorinated at positions 3 and 5
L-PhenylalanineC₉H₁₁NO₂165.19Parent amino acid, not modified

属性

IUPAC Name

(2S)-2-acetamido-3-(3,5-difluorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO3/c1-6(15)14-10(11(16)17)4-7-2-8(12)5-9(13)3-7/h2-3,5,10H,4H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJHNNVGLZYPIO-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC(=CC(=C1)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC(=CC(=C1)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Acetyl 3,5 Difluoro L Phenylalanine and Its Precursors

Stereoselective Synthesis Approaches

The synthesis of N-Acetyl-3,5-difluoro-L-phenylalanine is fundamentally an extension of the synthesis of 3,5-difluoro-L-phenylalanine. The primary challenge lies in establishing the chiral center at the alpha-carbon with the correct (L or S) configuration. Various stereoselective methods have been developed for fluorinated phenylalanines, which are applicable to the 3,5-difluoro analogue.

Enantioselective Synthesis of 3,5-Difluoro-L-phenylalanine

The Erlenmeyer-Plöchl synthesis is a classic and important method for preparing α-amino acids. nih.govwikipedia.org This process involves the condensation of an aldehyde with N-acylglycine, typically in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate, to form an oxazolone, also known as an azlactone. nih.govuctm.eduresearchgate.net

For the synthesis of a 3,5-difluorophenylalanine precursor, 3,5-difluorobenzaldehyde (B1330607) is reacted with N-acetylglycine. The resulting azlactone is an unsaturated, prochiral intermediate. nih.gov To obtain the final amino acid, a two-step process of reduction and hydrolysis is required. The crucial step for inducing chirality is the asymmetric reduction of the carbon-carbon double bond of the azlactone or a derivative thereof. Subsequent hydrolysis of the N-acyl group and the ring structure yields the amino acid. wikipedia.org While the classical method produces a racemic mixture, modern adaptations employ chiral catalysts for the reduction step to achieve enantioselectivity.

Table 1: Key Steps in the Erlenmeyer Azalactone Synthesis

Step Reactants Key Reagents Product/Intermediate
1. Condensation 3,5-Difluorobenzaldehyde, N-Acetylglycine Acetic Anhydride, Sodium Acetate 4-(3,5-Difluorobenzylidene)-2-methyloxazol-5(4H)-one (Azlactone)
2. Reduction Azlactone Intermediate Reducing Agent (e.g., H₂ with Chiral Catalyst) N-Acetyl-3,5-difluoro-phenylalanine precursor

| 3. Hydrolysis | Reduced Intermediate | Acid or Base | 3,5-Difluoro-phenylalanine |

A highly effective and widely used method for synthesizing chiral α-amino acids is the transition-metal-catalyzed asymmetric hydrogenation of prochiral α-enamides, such as α-amidocinnamic acid derivatives. beilstein-journals.orgresearchgate.net This approach begins with the condensation of 3,5-difluorobenzaldehyde with N-acetylglycine to form (Z)-2-acetamido-3-(3,5-difluorophenyl)acrylic acid, which is a substituted α-amidocinnamic acid.

This acrylic acid derivative is then hydrogenated using a chiral transition-metal catalyst. Rhodium and Ruthenium complexes with chiral phosphine (B1218219) ligands are commonly employed. dicp.ac.cnresearchgate.net For instance, the hydrogenation of a similar α-amidocinnamic acid using a ferrocene-based ligand, Me-BoPhoz, resulted in the corresponding N-acetyl-ʟ-phenylalanine derivative with complete conversion and an enantiomeric excess (ee) of 94%. nih.govbeilstein-journals.org This high degree of stereocontrol makes asymmetric hydrogenation a preferred industrial method for producing enantiomerically pure amino acids. The direct product of this reaction is this compound itself.

Table 2: Asymmetric Hydrogenation of a 3,5-Difluorophenylacrylic Acid Derivative

Substrate Catalyst System (Example) Product Enantiomeric Excess (ee)

The use of chiral auxiliaries offers another robust strategy for the stereoselective synthesis of amino acids. beilstein-journals.org In this approach, an achiral substrate is attached to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed.

One prominent example involves the alkylation of a glycine (B1666218) enolate equivalent attached to a chiral auxiliary. For instance, the Schöllkopf reagent, a chiral bis-lactim ether derived from valine and glycine, can be deprotonated and then alkylated with an electrophile like 3,5-difluorobenzyl bromide. nih.gov The steric hindrance from the auxiliary directs the incoming electrophile to the opposite face, leading to high diastereoselectivity. Subsequent acidic hydrolysis cleaves the auxiliary and liberates the desired L-amino acid ester, which can then be saponified to the free amino acid. nih.govbeilstein-journals.org Similarly, nickel(II) complexes of Schiff bases derived from glycine and a chiral ligand can be used to achieve stereoselective alkylation. nih.govbeilstein-journals.org

Multi-component reactions (MCRs), which combine three or more reactants in a single step, can also be adapted for chiral amino acid synthesis, often incorporating a chiral component or catalyst to induce stereoselectivity. nih.govmdpi.com

N-Acetylation Strategies

Once 3,5-difluoro-L-phenylalanine has been synthesized with the desired stereochemistry, the final step is the N-acetylation to produce this compound. This is a standard transformation in organic chemistry.

The most direct method for N-acetylation is the acylation of the primary amine of 3,5-difluoro-L-phenylalanine. This is typically achieved by treating the amino acid with an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base or in a suitable solvent system like acetic acid. magritek.com The reaction is generally high-yielding and proceeds without racemization of the sensitive chiral center.

For example, L-phenylalanine can be acetylated using acetic anhydride in a solution of acetic acid and water. magritek.com This straightforward procedure is directly applicable to its difluorinated analogue. Enzymatic methods have also been described, where an N-acetyltransferase enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the amino acid, though chemical methods are more common in laboratory and industrial synthesis. nih.gov

Table 3: General Protocol for N-Acetylation

Substrate Acetylating Agent Solvent/Base (Example) Product Typical Yield
Optimized Conditions for Amidation Reactions

The formation of an amide bond from N-acetyl-L-phenylalanine is a critical transformation, and the choice of coupling agents and bases can significantly impact the stereochemical outcome. A detailed investigation into the amidation of N-acetyl-L-phenylalanine using O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) has revealed a propensity for racemization, particularly with strong, non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA). mdpi.comnih.gov

The hypothesized mechanism involves the deprotonation of the carboxylic acid by a base, followed by activation with TBTU to form a highly reactive HOBt ester. mdpi.com However, this process can also lead to the loss of stereochemical integrity at the alpha-carbon. Studies have shown that when N-acetyl-L-phenylalanine is activated with TBTU in the presence of excess DIPEA, a significant portion of the product is the undesired D-diastereomer. mdpi.com Reducing the amount of DIPEA to a single equivalent does not prevent this loss of chirality. mdpi.com

To mitigate racemization, alternative bases have been explored. The use of pyridine (B92270) as the base in TBTU-mediated couplings has been shown to preserve the stereochemistry of the L-center, preventing the formation of the D-enantiomer. nih.gov This suggests that the basicity and steric hindrance of the base play a crucial role in preventing the epimerization of the activated amino acid intermediate.

Table 1: Effect of Base on the Diastereomeric Ratio in TBTU-mediated Amidation of N-Acetyl-L-phenylalanine

Entry Coupling Agent Base (equivalents) Reaction Time (h) Diastereomeric Ratio (L:D) Reference
1 TBTU DIPEA (2) 24 Mixture, D major mdpi.com
2 TBTU DIPEA (1) 3 Mixture, D major mdpi.com
3 TBTU Pyridine Not Specified L-product only nih.gov
Microwave-Assisted Esterification for N-Acetyl-L-phenylalanine (Model System)

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. In the context of synthesizing precursors, the esterification of N-acetyl-L-phenylalanine serves as an effective model system. mdpi.comresearchgate.netnih.gov The use of microwave irradiation has been demonstrated to be more efficient than conventional heating methods for this transformation. mdpi.comresearchgate.net

One approach involves the use of modified Mukaiyama's reagents, such as 2-chloro-1-methylpyridinium (B1202621) iodide ([2-ClMePy]I), in the presence of a base like 1-methylimidazole. mdpi.comresearchgate.net When this reaction is conducted in methanol (B129727) under microwave irradiation at 80°C, the corresponding methyl ester can be obtained in yields as high as 77% within 15 minutes. mdpi.com This "greener" approach often utilizes the excess alcohol as the solvent, avoiding chlorinated solvents like dichloromethane. mdpi.comnih.gov

The effectiveness of microwave heating is attributed to its ability to rapidly heat the reaction mixture to temperatures above the solvent's boiling point under atmospheric pressure, leading to a significant rate enhancement. mdpi.com

Table 2: Microwave-Assisted Esterification of N-Acetyl-L-phenylalanine

Reagent System Solvent Temperature (°C) Time (min) Yield (%) Reference
[2-ClMePy]I / 1-methylimidazole Methanol 80 15 77 mdpi.com
[2-ClMePy][EtSO4] / 1-methylimidazole Methanol 80 20 56 mdpi.com

Protecting Group Chemistry in this compound Synthesis

The synthesis of peptides and complex molecules containing 3,5-difluoro-L-phenylalanine necessitates the use of protecting groups to mask reactive functional groups and direct the course of the reaction. The most common protecting groups for the amino function are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups.

Utilization of Boc-Protected Intermediates

The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino group of amino acids. Boc-3,5-difluoro-L-phenylalanine is a key building block in medicinal chemistry and peptide synthesis. chemimpex.com The incorporation of fluorine atoms into the phenyl ring can enhance metabolic stability and influence the biological activity of peptides and other pharmaceuticals. chemimpex.comnih.gov

The synthesis of Boc-protected fluorinated phenylalanines can be achieved through various routes. nih.govbeilstein-journals.org For instance, a general method involves the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) in the presence of a base. The Boc group's stability under a variety of conditions, except for strong acids, makes it a versatile tool for multi-step syntheses. nih.gov In the context of fluorinated phenylalanine derivatives, Boc-protected intermediates are crucial for constructing more complex molecules, such as peptide-based drugs with improved pharmacokinetic properties. chemimpex.com

Fmoc-Protected Derivatives in Peptide Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS). nih.gov This base-labile protecting group offers an orthogonal protection strategy to the acid-labile side-chain protecting groups and the linker to the solid support. nih.gov

Fmoc-3,5-difluoro-L-phenylalanine is utilized as a building block for the incorporation of this non-canonical amino acid into peptide chains. The synthesis of Fmoc-protected fluorinated phenylalanines can be accomplished by treating the amino acid with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide). nih.gov The resulting Fmoc-protected amino acid can then be used in automated or manual peptide synthesizers. The presence of the difluoro-phenyl group can impart unique conformational properties and enhanced stability to the resulting peptides. chemimpex.com

Enantiomeric Resolution Techniques

The production of enantiomerically pure this compound often starts from a racemic mixture of the corresponding amino acid or its derivative, which then requires separation into its constituent enantiomers.

Enzymatic Hydrolysis for Chiral Separation

Enzymatic resolution is a powerful and highly selective method for separating enantiomers. This technique leverages the stereospecificity of enzymes to catalyze a reaction on only one enantiomer in a racemic mixture. For the resolution of N-acetyl-DL-phenylalanine derivatives, proteolytic enzymes that exhibit esterase activity can be employed. google.com

A common strategy involves the enzymatic hydrolysis of a racemic mixture of N-acetyl-DL-phenylalanine methyl ester. google.com A microbially derived serine proteinase can selectively hydrolyze the L-enantiomer of the ester to the corresponding N-acetyl-L-phenylalanine, leaving the N-acetyl-D-phenylalanine methyl ester unreacted. google.com The resulting mixture of the L-acid and the D-ester can then be separated based on their different chemical properties, for example, by extraction at a specific pH. google.com This method is advantageous due to the mild reaction conditions and the high enantioselectivity of the enzymatic transformation.

Diastereomeric Derivatization for Chromatographic Resolution

The resolution of a racemic mixture of N-Acetyl-3,5-difluoro-DL-phenylalanine is a critical step in obtaining the pure L-enantiomer. One common and effective method is through diastereomeric derivatization. This technique involves reacting the racemic mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers, unlike enantiomers, have different physical properties and can therefore be separated using standard chromatographic techniques such as high-performance liquid chromatography (HPLC).

Several chiral derivatizing reagents have been developed for the resolution of amino acids. A well-known example is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). When reacted with a racemic amino acid, Marfey's reagent forms two diastereomeric derivatives that can be readily separated by reverse-phase HPLC. An advanced version of this reagent, Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), has also been shown to provide high sensitivity and good separation for chiral amino acids. acs.org Another class of reagents used for this purpose is the 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), which reacts with the amino group to form diastereomeric thioureas.

The general scheme for this process involves the reaction of the racemic N-acetylated amino acid with the chiral derivatizing agent, followed by chromatographic separation of the resulting diastereomers, and finally, removal of the chiral auxiliary to yield the pure L-enantiomer. The choice of the derivatizing agent and the chromatographic conditions are crucial for achieving optimal separation.

Table 1: Common Chiral Derivatizing Agents for Amino Acid Resolution

Derivatizing AgentAbbreviationFunctional Group TargetedResulting Diastereomer
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amideFDAA (Marfey's Reagent)Primary and Secondary AminesAmide
Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamideL-FDLAPrimary and Secondary AminesAmide
2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanateGITCPrimary and Secondary AminesThiourea
(+)-1-(9-Fluorenyl)ethyl chloroformateFLECPrimary and Secondary AminesCarbamate

Control of Racemization During Synthesis

Maintaining the stereochemical integrity of the chiral center is of utmost importance during the synthesis of this compound, particularly during the coupling of the amino acid or its N-acetylated form. Racemization, the conversion of one enantiomer into a mixture of both, can occur under various reaction conditions, leading to a loss of optical purity in the final product.

Factors Influencing Stereochemical Purity

Several factors can influence the stereochemical purity during the synthesis of peptides and N-acetylated amino acids. The primary mechanism for racemization of N-acyl amino acids involves the formation of an azlactone (or oxazolone) intermediate. mdpi.com The activation of the carboxyl group of the N-acetylated amino acid makes the α-proton more acidic and susceptible to abstraction by a base. This leads to the formation of the planar azlactone, and subsequent reprotonation can occur from either side, resulting in racemization.

Key factors that influence the rate of racemization include:

The nature of the N-protecting group: N-acetyl groups, being acyl-type protecting groups, are known to be more prone to racemization via the azlactone mechanism compared to urethane-type protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl). nih.gov

The coupling reagent: The choice of coupling reagent used to activate the carboxylic acid for amide bond formation significantly impacts the extent of racemization. Highly reactive coupling reagents can accelerate the desired coupling reaction, but may also promote the formation of the racemization-prone azlactone intermediate. peptide.com The addition of racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a common strategy to minimize this side reaction. peptide.combachem.com

The solvent and temperature: The polarity of the solvent and the reaction temperature can also affect the rate of racemization. Higher temperatures generally increase the rate of both the coupling reaction and racemization.

The presence of a base: As will be discussed in the next section, the type and concentration of the base used in the reaction are critical.

Base Effects on Racemization during Coupling Reactions

The presence of a base is often necessary in coupling reactions to neutralize salts or to act as a catalyst. However, the base can also promote racemization by abstracting the α-proton of the activated amino acid. nih.gov The strength and steric hindrance of the base play a crucial role in the extent of racemization.

Stronger, non-nucleophilic bases such as diisopropylethylamine (DIPEA) are commonly used, but they can increase the risk of racemization, especially with sensitive amino acids. bachem.com Weaker bases, such as N-methylmorpholine (NMM) or pyridine, are often preferred to minimize this side reaction. mdpi.combachem.comnih.gov The choice of base should be carefully considered to balance the need for efficient coupling with the preservation of stereochemical integrity.

For instance, a study on the amidation of N-acetyl-L-phenylalanine using TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) as a coupling agent showed that the choice of base had a significant impact on the diastereomeric ratio of the product. mdpi.comnih.gov The use of a weaker base like pyridine was found to reduce the extent of racemization compared to stronger bases. mdpi.comnih.gov

Table 2: Influence of Base on Racemization in a Model Coupling Reaction

BaseBase Strength (pKa of conjugate acid)Relative Racemization
Diisopropylethylamine (DIPEA)~10.7High
N-Methylmorpholine (NMM)~7.4Moderate
Pyridine~5.2Low

This table presents a generalized trend. Actual racemization levels depend on the specific substrates, coupling reagent, and reaction conditions.

Incorporation and Bioconjugation Strategies for N Acetyl 3,5 Difluoro L Phenylalanine

Genetic Encoding and Unnatural Amino Acid Incorporation into Proteins

The site-specific incorporation of unnatural amino acids (UAAs) like 3,5-difluoro-L-phenylalanine into proteins in living cells is achieved through the expansion of the genetic code. oregonstate.eduoregonstate.edu This technology relies on an engineered, orthogonal tRNA-aminoacyl-tRNA synthetase (aaRS) pair that is specific for the UAA and does not cross-react with the host cell's endogenous translational machinery. oregonstate.eduoregonstate.edu The UAA is encoded by a nonsense codon, typically the amber stop codon (TAG), which is reassigned by the engineered suppressor tRNA. oregonstate.eduoregonstate.edu

Evolution of Orthogonal tRNA-Synthetase Pairs for Fluorinated Phenylalanines

The development of aaRSs capable of selectively recognizing and activating fluorinated phenylalanine analogs has been a key advancement. A notable success in this area involves the evolution of synthetases from the pyrrolysine (Pyl) system. nih.gov Researchers have identified a group of pyrrolysine-based aaRS/tRNA pairs, named Phex, that are capable of site-specifically encoding a variety of fluorinated phenylalanine analogs, including di-fluorinated species, into proteins. nih.gov

These synthetases were evolved to be functional in both bacterial (Escherichia coli) and mammalian (HEK 293T) expression systems. nih.gov The selection process for these orthogonal pairs typically involves a combination of positive and negative screening steps. In the positive selection, the synthetase must incorporate the target UAA in response to an amber codon in a reporter gene (like a resistance gene) to allow cell survival. In the negative selection, the synthetase must not recognize any canonical amino acids, which would otherwise lead to the expression of a toxic protein and cell death. oregonstate.edu This ensures the high fidelity of UAA incorporation. The resulting tRNA/RS pairs enable the production of proteins containing fluorinated phenylalanine residues at levels sufficient for biochemical and structural characterization. nih.gov

Site-Specific Incorporation Techniques

The primary technique for the site-specific incorporation of UAAs is nonsense suppression. nih.govuci.edu This method involves the following key components:

A target gene with an in-frame amber (TAG) stop codon at the desired position for UAA incorporation.

An orthogonal suppressor tRNA (e.g., tRNAPylCUA) that recognizes the TAG codon.

An evolved, orthogonal aminoacyl-tRNA synthetase (aaRS) that specifically charges the suppressor tRNA with the fluorinated phenylalanine analog. nih.gov

When these components are present in a host cell (such as E. coli or a mammalian cell line) and the fluorinated amino acid is supplied in the growth medium, the translational machinery will read through the TAG codon and insert the UAA into the growing polypeptide chain. nih.gov This technique allows for the precise placement of a single fluorinated residue, enabling detailed studies of its effect on protein structure and function. nih.govnih.gov The efficiency of this process has been demonstrated to be sufficient for various applications, including biophysical studies using 19F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govanu.edu.au

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids into a desired peptide sequence on a solid support. nih.govmdpi.com The use of N-terminally protected amino acids, such as those with the 9-fluorenylmethoxycarbonyl (Fmoc) group, is standard in modern SPPS. nih.govnih.gov

N-Acetyl-3,5-difluoro-L-phenylalanine as a Building Block in Peptide Assembly

For incorporation via SPPS, 3,5-difluoro-L-phenylalanine must be appropriately protected, typically as Fmoc-L-3-(3′,5′-difluorophenyl)-alanine (Fmoc-L-Dfp-OH). nih.gov This protected building block can then be used in standard Fmoc-SPPS protocols. The synthesis of Fmoc-L-Dfp-OH starts from 3,5-difluorobenzaldehyde (B1330607), which is converted to an azlactone. Subsequent ring-opening and asymmetric hydrogenation yield the desired N-acetylated amino acid ester with high enantiomeric purity, which can then be converted to the Fmoc-protected form. nih.gov

Once synthesized, this fluorinated building block can be coupled to the growing peptide chain on the resin using standard coupling reagents. uci.edunih.gov The incorporation of fluorinated aromatic amino acids can enhance the catabolic stability of the resulting peptides, a desirable trait for therapeutic applications. nih.gov

Strategic Placement of Fluorinated Residues

The precise placement of 3,5-difluoro-L-phenylalanine within a peptide sequence can have profound effects on its structure and biological function. nih.govnih.gov The electron-withdrawing nature of the two fluorine atoms alters the electronic properties of the aromatic ring, influencing non-covalent interactions such as π-π stacking and cation-π interactions. nih.govnih.gov

A compelling example of strategic placement is found in the synthesis of Somatostatin analogs. nih.gov Somatostatin is a 14-residue peptide hormone with three phenylalanine residues at positions 6, 7, and 11. In one study, researchers systematically replaced each of these phenylalanines with 3,5-difluoro-L-phenylalanine (Dfp) to probe the role of aromatic interactions. nih.gov

The following table summarizes the findings of this strategic placement:

Analog Substitution Position Observed Structural Feature Receptor Binding Profile
[D-Trp8,L-Dfp6]-SRIFPhe6 → Dfpπ-π interaction between Dfp6 and Phe11Reduced affinity compared to native
[D-Trp8,L-Dfp7]-SRIFPhe7 → DfpNo significant intramolecular aromatic stackingRemarkable affinity for SSTR2 and SSTR3 receptors
[D-Trp8,L-Dfp11]-SRIFPhe11 → Dfpπ-π interaction between Phe6 and Dfp11High selectivity for the SSTR2 receptor

This research demonstrates that the strategic placement of 3,5-difluoro-L-phenylalanine is a powerful method for modulating the conformational landscape and receptor selectivity of peptides. nih.gov Placing the electron-deficient Dfp ring adjacent to a natural phenylalanine can induce stabilizing π-π stacking interactions, while its placement in the core pharmacophore region can directly influence receptor binding affinity. nih.gov

Bioconjugation Methodologies Utilizing this compound

Bioconjugation involves the covalent attachment of a molecule, such as a drug or a fluorescent probe, to a biomolecule like a protein or peptide. This process typically requires a specific, reactive functional group on both the biomolecule and the molecule to be attached.

Currently, there are no established bioconjugation methodologies that directly utilize the N-acetyl group or the difluorophenyl side chain of this compound as the reactive handle. The carbon-fluorine bond is exceptionally stable, and the aromatic ring is generally inert to common bioconjugation chemistries. Similarly, the N-acetyl group lacks the specific reactivity needed for selective ligation reactions under physiological conditions.

While the incorporation of fluorinated phenylalanines can be used to probe protein environments via 19F NMR or to enhance protein stability, it does not typically introduce a site for direct, selective chemical conjugation. anu.edu.aumdpi.com Methodologies for protein bioconjugation that rely on genetically encoded UAAs typically involve the incorporation of amino acids bearing chemically orthogonal functional groups, such as ketones, azides, or alkynes, which are not present in this compound.

Functionalization for Targeted Biomolecule Attachment

While the N-acetyl and carboxyl groups of this compound provide handles for standard amide bond formation, achieving targeted attachment to specific biomolecules in a complex environment necessitates the incorporation of a chemically unique functional group. This group, often termed a "bio-orthogonal handle," must be inert to the vast array of functional groups present in biological systems but react selectively and efficiently with a specific partner.

Given the chemical stability of the 3,5-difluorophenyl ring, functionalization is most practically achieved by modifying the core amino acid structure prior to or after N-acetylation. This involves introducing moieties that can participate in highly selective ligation reactions. Common strategies in the field of bioconjugation involve the incorporation of functionalities such as azides, alkynes, ketones, or aminooxy groups. These groups serve as versatile platforms for attaching a wide range of molecules, including fluorescent dyes, radiolabels, or therapeutic agents.

For a molecule like this compound, several hypothetical functionalization strategies can be proposed based on established methodologies for other non-canonical amino acids:

Introduction of an Azide (B81097) or Alkyne: An azido (B1232118) or alkynyl group could be incorporated into the N-acetyl group (e.g., using azidoacetic acid or propargylamine (B41283) for acylation instead of acetic anhydride) or, more synthetically challenging, onto a precursor of 3,5-difluoro-L-phenylalanine. These functionalized variants would then be ready for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry". sigmaaldrich.comnih.gov

Ketone or Aldehyde Installation: A ketone-bearing group could be used for the N-acylation step, creating a bio-orthogonal handle for subsequent oxime or hydrazone ligation. nih.gov This approach has been successfully used for other amino acids like p-acetyl-phenylalanine. nih.gov

Aminooxy Functionalization: The introduction of an aminooxy group provides a reactive partner for aldehydes and ketones present on a target biomolecule, forming a stable oxime bond. nih.gov This functionalization could potentially be introduced via modification of the carboxylic acid terminus of this compound.

The choice of functional group depends on the desired ligation chemistry and the nature of the target biomolecule. The table below summarizes potential bio-orthogonal functional groups and their corresponding ligation partners.

Bio-orthogonal Functional GroupLigation PartnerResulting LinkageKey Features
Azide (-N₃)Terminal or Strained AlkyneTriazoleHigh efficiency, high selectivity, bio-inert. ekb.eg
Alkyne (C≡CH)AzideTriazoleComplements azide functionality for click chemistry. nih.gov
Ketone (C=O)Aminooxy (R-ONH₂) or Hydrazine (B178648) (R-NHNH₂)Oxime or HydrazoneForms stable linkages under mild acidic or neutral pH, often accelerated by catalysts like aniline (B41778). acs.org
Aldehyde (-CHO)Aminooxy (R-ONH₂) or Hydrazine (R-NHNH₂)Oxime or HydrazoneGenerally more reactive than ketones. nih.gov
Aminooxy (-ONH₂)Ketone or AldehydeOximeHighly selective for carbonyl groups. univie.ac.at

Chemo-selective Ligation Approaches

Chemo-selective ligation refers to a class of chemical reactions that form a covalent bond between two functional groups in a highly specific and reliable manner, even in the presence of other reactive functionalities. These reactions are the cornerstone of bioconjugation, enabling the precise assembly of complex molecular structures.

Once this compound is equipped with a suitable bio-orthogonal handle, it can be conjugated to a target biomolecule using the corresponding chemo-selective ligation reaction.

Click Chemistry (Azide-Alkyne Cycloaddition): This is one of the most robust and widely used ligation strategies. ekb.eg The copper(I)-catalyzed reaction between an azide and a terminal alkyne (CuAAC) is extremely efficient and specific. sigmaaldrich.com For applications in living systems where copper toxicity is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) using a strained cyclooctyne (B158145) derivative offers a metal-free alternative. acs.org A functionalized this compound bearing an azide or alkyne could thus be readily attached to proteins, nucleic acids, or other molecules that have been correspondingly modified with the partner functional group.

Oxime and Hydrazone Ligation: The reaction between a ketone or aldehyde and an aminooxy or hydrazine derivative, respectively, is another highly selective bioconjugation method. nih.govnih.gov This reaction proceeds optimally at a slightly acidic pH (around 4-5) but can be significantly accelerated at neutral pH by nucleophilic catalysts such as aniline and its derivatives. acs.org This catalytic approach enhances reaction rates at low reactant concentrations, making it suitable for biological applications. acs.org An this compound derivative containing a ketone could be specifically targeted to a biomolecule functionalized with an aminooxy group, forming a stable oxime linkage. univie.ac.at

The following table outlines the primary chemo-selective ligation strategies that would be applicable to a suitably functionalized this compound derivative.

Ligation StrategyReactant 1 (on N-Acetyl-Phe derivative)Reactant 2 (on Biomolecule)Reaction ConditionsAdvantages
CuAAC (Click Chemistry)Azide or Terminal AlkyneTerminal Alkyne or AzideCu(I) catalyst, aqueous solution, room temperature. ekb.egVery high reaction rates, orthogonality, high yields. sigmaaldrich.com
SPAAC (Click Chemistry)AzideStrained Alkyne (e.g., cyclooctyne)Physiological conditions, no catalyst required. acs.orgCopper-free, suitable for live-cell applications.
Oxime LigationKetone/Aldehyde or AminooxyAminooxy or Ketone/AldehydepH 4-7, aniline catalysis can accelerate the reaction at neutral pH. acs.orgHighly selective, stable bond formation. nih.gov
Hydrazone LigationKetone or AldehydeHydrazine or HydrazidepH 5-7Good selectivity, though the resulting bond can be reversible under certain conditions.

The selection of a particular functionalization and ligation strategy would be dictated by the specific application, the nature of the biomolecule to be modified, and the required stability of the resulting conjugate.

Biomolecular Interaction Studies and Enzymatic Activity Modulation

Influence on Protein Structure and Conformation

The conformation of a peptide backbone and the orientation of its side chains are critical for protein function. The substitution of hydrogen with fluorine on the phenyl ring can induce subtle but significant changes in these structural parameters.

Density Functional Theory (DFT) is a computational method used to predict the stable conformations of molecules. Studies on phenylalanine and related dipeptides reveal several low-energy conformers governed by the backbone dihedral angles (ϕ, ψ) and side-chain dihedral angles (χ1, χ2) acs.org. The conformational landscape is shaped by a competition between different noncovalent interactions, including intrabackbone hydrogen bonds acs.orgnih.gov.

In isolated model dipeptides containing phenylalanine, conformations such as β-strands (stabilized by a C5 hydrogen bond) and various γ-turns (stabilized by a C7 hydrogen bond) are commonly observed mdpi.com. These different folds can also be stabilized by NH···π interactions between the amide proton and the phenyl side chain mdpi.com. While specific DFT studies on N-Acetyl-3,5-difluoro-L-phenylalanine are not detailed in the available literature, the principles from related compounds apply. The introduction of electronegative fluorine atoms at the 3 and 5 positions would alter the quadrupole moment of the phenyl ring, likely influencing the strength and geometry of these intramolecular interactions and potentially shifting the energetic balance between different conformers.

Table 1: Common Conformations of Phenylalanine-Containing Dipeptides

Conformation Type Stabilizing Interaction Key Structural Feature
β-strand C5 Hydrogen Bond Extended Backbone
γ-turn C7 Hydrogen Bond Folded Backbone
β-turn C10 Hydrogen Bond Folded Backbone

This table is based on data from computational studies on model phenylalanine dipeptides mdpi.com.

The substitution of phenylalanine with fluorinated analogues can have a significant impact on protein stability. A systematic study on the 35-residue chicken villin headpiece subdomain (c-VHP), which has a hydrophobic core containing three phenylalanine residues, evaluated the effect of mutating them to pentafluorophenylalanine (F5-Phe) nih.gov.

The results showed that such mutations can be either stabilizing or destabilizing, depending on the local environment of the residue. The increased hydrophobicity of the perfluorinated ring and the potential for favorable aryl-perfluoroaryl interactions can enhance stability nih.gov. However, in six out of seven mutations, the stability of the protein decreased. Notably, the Phe-10 → F5-Phe mutant resulted in enhanced tertiary structural stability compared to the wild-type protein nih.gov. This highlights that the effect of fluorination is context-dependent and not universally stabilizing.

Investigations of Protein-Ligand and Protein-Protein Interactions

The fluorinated phenyl ring of this compound serves as a sensitive probe for investigating the forces that govern molecular recognition, including binding affinities and the specific interactions within enzyme active sites.

Phenylalanine itself is a precursor to several key neurotransmitters and hormones and interacts with various receptors wikipedia.org. For instance, L-phenylalanine acts as a competitive antagonist at the glycine (B1666218) binding site of the NMDA receptor and the glutamate binding site of the AMPA receptor wikipedia.org. The binding affinity in these interactions is determined by a combination of hydrophobic and electrostatic forces. Introducing fluorine atoms onto the phenyl ring alters its electronic character, making the ring more electron-deficient. This modification can significantly change interactions with binding partners, potentially strengthening interactions with electron-rich groups or cation-π interactions, while weakening interactions with electron-deficient groups.

Incorporating unnatural amino acids like fluorinated phenylalanines into proteins is a powerful technique for characterizing enzyme-substrate complexes. The unique properties of the fluorine atoms can be used as probes. For example, the ketone side chain of p-acetyl-phenylalanine, another unnatural amino acid, is stable to many reagents used in protein purification, allowing for its successful incorporation and subsequent study nih.gov. Similarly, this compound can be used to understand the active site environment. Changes in enzymatic activity or substrate binding upon its incorporation can provide detailed information about the importance of specific hydrophobic and electronic interactions between the enzyme and its natural substrate.

Interactions involving aromatic rings are crucial for protein structure and recognition. These include π-π interactions between two aromatic side chains and amide-π interactions between a peptide backbone amide and an aromatic side chain mdpi.comnih.gov.

π-π Interactions : In proteins, interactions between two phenylalanine residues occur almost exclusively in electrostatically attractive geometries, such as edge-to-face or offset-stacked arrangements nih.gov. Unfavorable face-to-face orientations are rarely observed. The introduction of fluorine atoms can make these interactions more favorable. Studies on related compounds have shown that aryl-perfluoroaryl interactions are often intrinsically more favorable than standard aryl-aryl interactions nih.gov. The electron-deficient nature of the difluorophenyl ring in this compound would favor interactions with electron-rich aromatic side chains like tryptophan or tyrosine.

Amide-π Interactions : These interactions, where a backbone amide interacts with an aromatic ring, contribute to the stability of protein structures mdpi.com. Ab initio calculations show that most amide-π interactions have a stabilizing energy of up to -2 kcal/mol mdpi.com. The electron-deficient character of the difluorinated phenyl ring in this compound would be expected to form stronger, more favorable interactions with the electron-rich oxygen of the peptide carbonyl group or the partial positive charge on the amide protons.

Table 2: Characteristics of Aromatic Interactions in Proteins

Interaction Type Interacting Groups Preferred Geometry Typical Energy
π-π Interaction Phenylalanine-Phenylalanine Edge-to-face, Offset-stacked Favorable, electrostatically driven nih.gov
Amide-π Interaction Backbone Amide - Aromatic Ring T-shaped arrangements mdpi.com 0 to -2 kcal/mol mdpi.com

Modulation of Enzyme Activity and Specificity

The introduction of fluorine into amino acids can profoundly alter their interaction with enzymes, leading to changes in activity and specificity.

Design of Enzyme Inhibitors Incorporating Fluorinated Amino Acids

Fluorinated amino acids are valuable building blocks in the design of enzyme inhibitors. The presence of fluorine can enhance binding affinity through favorable electrostatic interactions and by altering the acidity of nearby protons. A significant area of research is the development of inhibitors for the HIV-1 capsid (CA) protein, a crucial target for antiviral therapy.

In the design of novel HIV-1 capsid inhibitors, fluorinated phenylalanine derivatives have been utilized as key structural components. For instance, dimerized phenylalanine derivatives, which incorporate a fluorine-substituted phenylalanine, have shown enhanced antiviral activity compared to their non-fluorinated counterparts. One study reported that the inclusion of a fluorine-substituted phenylalanine was beneficial for the antiviral potency of a series of dimerized phenylalanine derivatives designed to bind at the interface between the N-terminal domain (NTD) and C-terminal domain (CTD) of the HIV-1 capsid protein. nih.gov

The design strategy often involves maintaining the core phenylalanine structure, which is known to interact with key residues in the binding pocket, while introducing modifications such as fluorination to optimize interactions and improve pharmacological properties. For example, in the development of peptidomimetics based on the known HIV-1 CA inhibitor PF-74, Boc-L-3,5-difluorophenylalanine has been used as a starting material. nih.gov This highlights the utility of difluorinated phenylalanine scaffolds in generating novel inhibitor candidates.

Impact on Catalytic Mechanisms of Enzymes

The incorporation of fluorinated amino acids can impact the catalytic mechanisms of enzymes in several ways. The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can be critical for catalysis. Furthermore, the C-F bond can participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, which can influence the conformation of the enzyme-substrate complex and the transition state.

Enzymes, as biological catalysts, increase the rate of chemical reactions by lowering the activation energy. nih.gov They achieve this through various mechanisms, including orienting substrates for optimal reaction, providing acidic or basic groups to facilitate proton transfer, and stabilizing the transition state. The introduction of fluorine into a substrate or inhibitor can perturb these finely tuned catalytic mechanisms. For example, if a proton transfer is a key step in the catalytic cycle, altering the acidity of the protonated group through fluorination can significantly slow down or inhibit the reaction.

Substrate Specificity of L-phenylalanine Dehydrogenase (Related Enzymes)

PheDH from various sources exhibits high specificity for L-phenylalanine. However, it can also act on other amino acids, albeit with lower efficiency. For example, PheDH from Bacillus sphaericus can utilize L-tyrosine and L-methionine as substrates, but with significantly higher Michaelis constants (Km) compared to L-phenylalanine. nih.gov This indicates a less efficient binding of these alternative substrates.

The N-acetylation and difluorination of the phenyl ring in this compound would likely alter its ability to act as a substrate for PheDH. The acetyl group at the amino terminus would prevent the oxidative deamination reaction catalyzed by PheDH. Furthermore, the fluorine atoms on the phenyl ring could influence binding to the active site. Studies on mutant forms of PheDH have shown that modifications to the substrate-binding pocket can significantly alter substrate specificity. myu-group.co.jp

Relative Activity of Wild-Type L-phenylalanine Dehydrogenase with Different Substrates myu-group.co.jpnipro.co.jp
SubstrateRelative Activity (%)
L-Phenylalanine100
L-Tyrosine7.6 - 64.0
L-Methionine1.5

Mechanisms of Action in Biological Systems

Understanding the mechanism of action of fluorinated amino acids in biological systems is crucial for their development as therapeutic agents.

Interaction with HIV-1 Capsid Proteins (via Dimerized Phenylalanine Derivatives)

As mentioned, a key area where fluorinated phenylalanine derivatives have been explored is in the development of HIV-1 capsid inhibitors. The HIV-1 capsid is a protein shell that encloses the viral genome and is essential for multiple stages of the viral life cycle, including reverse transcription, nuclear import, and assembly. nih.govresearchgate.net

Dimerized phenylalanine derivatives, some of which incorporate 3,5-difluoro-L-phenylalanine, have been designed to target the interface between the N-terminal domain (NTD) and the C-terminal domain (CTD) of adjacent capsid protein monomers. nih.gov This binding disrupts the normal assembly and disassembly processes of the capsid, thereby inhibiting viral replication. The structure-activity relationship studies of these compounds have indicated that the presence of fluorine on the phenylalanine ring contributes to their antiviral potency. nih.gov

The interaction of these inhibitors with the capsid protein involves a network of hydrogen bonds, hydrophobic interactions, and cation-pi interactions with key amino acid residues in the binding pocket. The fluorine atoms can modulate the electronic properties of the aromatic ring, potentially enhancing these interactions.

Insights from Surface Plasmon Resonance (SPR) and Molecular Dynamics Simulations

To elucidate the binding kinetics and interaction mechanisms of novel inhibitors, biophysical techniques such as Surface Plasmon Resonance (SPR) and computational methods like Molecular Dynamics (MD) simulations are employed.

Surface Plasmon Resonance (SPR): SPR is a powerful technique for studying the real-time binding of molecules. In the context of HIV-1 capsid inhibitors, SPR has been used to confirm the direct binding of phenylalanine derivatives to the capsid protein and to determine their binding affinities and kinetics. researchgate.net For instance, SPR studies have demonstrated that these compounds bind to both monomeric and hexameric forms of the capsid protein. While specific SPR data for this compound is not available, this technique is instrumental in characterizing the binding of related fluorinated compounds. SPR has also been utilized to develop sensors for the detection of L-phenylalanine. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide atomic-level insights into the dynamic behavior of molecules and their interactions. nih.govnih.gov These simulations have been used to model the binding of dimerized phenylalanine derivatives to the HIV-1 capsid protein, revealing the specific interactions that contribute to binding affinity and stability. nih.gov MD simulations can help to understand how the fluorine substitutions on the phenylalanine ring influence the conformation of the inhibitor and its interactions with the protein. These computational studies are crucial for the rational design and optimization of new and more potent inhibitors.

Mechanistic Research and Elucidation

Reaction Mechanism Investigations

The introduction of fluorine atoms onto the phenyl ring can significantly influence the electronic properties of the amino acid, thereby affecting reaction rates and mechanisms. The electron-withdrawing nature of fluorine atoms in N-Acetyl-3,5-difluoro-L-phenylalanine is expected to impact the reactivity of the carboxyl group and the stereochemical integrity of the α-carbon during activation and coupling reactions.

Amide bond formation is a cornerstone of peptide synthesis, and the mechanism of this reaction using N-acetylated amino acids has been a subject of extensive study. A common method involves the activation of the carboxylic acid, followed by nucleophilic attack by an amine.

A hypothesized mechanism for the amidation of N-acetyl-L-phenylalanine using a coupling agent like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) and a tertiary base involves several key steps. Initially, the base deprotonates the carboxylic acid. The resulting carboxylate then attacks the coupling agent, leading to an activated intermediate. This intermediate is susceptible to nucleophilic attack by the amine, yielding the desired amide product nih.gov.

However, a significant side reaction that plagues the coupling of N-acetylated amino acids is racemization at the α-carbon nih.gov. This is particularly pronounced with N-acetyl or N-benzoyl protected amino acids nih.gov. The accepted mechanism for this loss of stereochemical purity involves the formation of a heterocyclic intermediate known as an azlactone (or oxazolone) nih.gov. The α-proton of the azlactone is acidic and can be readily removed by a base, leading to a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-enantiomers.

The choice of base plays a pivotal role in the extent of racemization. Stronger bases, such as N,N-diisopropylethylamine (DIPEA), have been shown to promote significant racemization, even when used in stoichiometric amounts nih.gov. In contrast, weaker bases like pyridine (B92270) have been found to significantly reduce or even prevent racemization during TBTU-mediated coupling nih.gov.

For this compound, the electron-withdrawing fluorine atoms are expected to increase the acidity of the α-proton in the corresponding azlactone intermediate, potentially making it even more susceptible to base-catalyzed racemization compared to its non-fluorinated analog.

Influence of Base on Racemization in Amidation of N-Acetyl-L-phenylalanine (Analog)
Coupling SystemObserved OutcomeReference
TBTU/DIPEASignificant racemization nih.gov
TBTU/PyridineReduced or no racemization nih.gov

For instance, computational studies on microhydrated N-acetyl-phenylalaninylamide (NAPA) have explored the kinetics and thermodynamics of its hydration reactions using density functional theory (DFT) researchgate.net. Such studies can elucidate the role of solvent molecules in stabilizing intermediates and transition states.

In the context of this compound, computational approaches could be employed to:

Model the azlactone formation: Determine the activation energy for the cyclization of the activated amino acid to the azlactone and assess the influence of the fluorine substituents on this process.

Calculate the pKa of the α-proton: Quantify the increased acidity of the α-proton in the difluorinated azlactone compared to the non-fluorinated analog.

Investigate the energetics of different base-catalysis pathways: Compare the energy barriers for proton abstraction by different bases to rationalize the experimental observations regarding racemization.

Analyze the electronic structure of intermediates: Understand how the fluorine atoms perturb the electron distribution in the molecule and influence its reactivity.

Stereochemical Control and Chirality Maintenance

Maintaining the stereochemical integrity of the L-center is paramount in the synthesis of peptides and chiral drugs. The propensity of N-acetylated amino acids to racemize during activation presents a significant challenge.

As previously discussed, the primary pathway for racemization of activated N-acetyl amino acids is through the formation of an azlactone intermediate nih.gov. The rate of racemization is influenced by several factors, including the nature of the activating group, the solvent, the temperature, and, most critically, the base employed nih.gov.

Studies on N-acetyl-L-phenylalanine have demonstrated that even with coupling reagents designed to suppress racemization, the choice of base can be the deciding factor nih.gov. The use of excess strong base consistently leads to a high degree of racemization nih.gov.

Factors Influencing Racemization of Activated N-Acetyl Amino Acids
FactorEffect on RacemizationReference
Strong Base (e.g., DIPEA)Increases racemization nih.gov
Weak Base (e.g., Pyridine)Decreases racemization nih.gov
N-carbamate protecting groupSuppresses racemization nih.gov

Given the high risk of racemization with N-acetylated amino acids, several strategies can be employed to achieve diastereoselective synthesis.

One effective approach is to replace the N-acetyl protecting group with a group that is less prone to promoting azlactone formation. N-carbamate protecting groups, such as benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc), are known to significantly suppress racemization during peptide coupling nih.gov. However, this would necessitate additional deprotection and acetylation steps if the final product requires the N-acetyl functionality nih.gov.

Another key strategy is the careful selection of the coupling conditions, particularly the base. As demonstrated with N-acetyl-L-phenylalanine, using a weaker base like pyridine in conjunction with a coupling agent like TBTU can effectively preserve the stereochemistry of the amino acid nih.gov. This approach would likely be a primary strategy for the diastereoselective synthesis of peptides containing this compound.

Theoretical Studies on Molecular Interactions

Theoretical studies, particularly those employing quantum chemical calculations, can provide deep insights into the non-covalent interactions that govern the structure, stability, and reactivity of molecules. For fluorinated amino acids, these interactions are of particular interest due to the unique properties of the fluorine atom.

Fluorination of the phenyl ring in phenylalanine alters its electronic properties, specifically its quadrupole moment. Electronic structure calculations have shown that increasing the degree of fluorination enhances the ability of the aromatic ring to stabilize anions above the ring through anion-quadrupole interactions uwaterloo.ca. The position of the fluorine atoms can alter the direction of the quadrupole moment uwaterloo.ca. In the case of 3,5-difluorination, the symmetrical placement of the electron-withdrawing fluorine atoms would create a significantly different electrostatic potential surface compared to the non-fluorinated analog.

Furthermore, fluorination can influence intramolecular and intermolecular hydrogen bonding. Cryogenic infrared spectroscopy combined with DFT calculations on proton-bound dimers of fluorinated phenylalanines has revealed that the position and number of fluorine atoms affect the interactions and structures of the dimers researchgate.net. While monofluorinated phenylalanines tend to form charge-solvated structures, perfluorinated analogs can form more complex structures due to the significant reduction in the electron density of the aromatic system researchgate.net.

Theoretical studies on this compound could explore:

Conformational preferences: The influence of the fluorine atoms on the rotational barriers of the side chain and the backbone dihedral angles.

Intramolecular interactions: The potential for hydrogen bonding between the fluorine atoms and backbone amide protons, as well as interactions between the fluorinated ring and other parts of the molecule.

Intermolecular interactions: How the altered electrostatic potential of the difluorinated phenyl ring affects its interactions with other molecules, such as solvents, receptors, or other amino acid residues in a peptide chain. This includes the modulation of cation-π and polar-π interactions semanticscholar.org.

Quantum Mechanical (QM) Calculations for Conformational Analysis

Quantum mechanical calculations are a cornerstone for elucidating the three-dimensional structure and energetics of this compound. While specific studies on this exact molecule are not extensively documented in publicly available literature, the methodologies applied to closely related fluorinated phenylalanine derivatives provide a clear framework for its analysis.

Researchers employ various QM methods to investigate the conformational landscape of such molecules. Density Functional Theory (DFT) is a commonly used approach, with hybrid functionals like B3LYP being popular choices. These are often paired with Pople-style basis sets, such as 6-311++G(d,p), which include diffuse and polarization functions to accurately describe the electron distribution, particularly around the electronegative fluorine atoms. For higher accuracy in energy calculations, Møller-Plesset perturbation theory, specifically MP2, with larger basis sets like aug-cc-pVTZ, is also utilized.

The primary goal of these calculations is to identify stable conformers and determine their relative energies. For fluorinated phenylalanine derivatives, a key area of investigation is the interaction between the fluorinated phenyl ring and anions, which is governed by anion-quadrupole interactions. The position of the fluorine atoms significantly alters the quadrupole moment of the phenyl ring, thereby influencing the binding of anions. It has been observed that increasing the degree of fluorination enhances the ability of the ring to stabilize anions.

Computational studies have systematically investigated how the location of fluorine atoms on the phenyl ring affects conformational preferences. uwaterloo.ca For instance, electronic structure calculations combined with infrared multiple photon dissociation (IRMPD) spectroscopy have been used to determine the structures of fluorinated phenylalanine derivatives clustered with various ions. uwaterloo.ca These studies reveal that the energetically favored structures often involve the anion interacting with the edge of the ring and the amino acid backbone. uwaterloo.ca

The conformational space of these molecules is explored to understand the rotational profiles around key bonds, such as the N-C bond of the amino acid backbone. nih.gov While experimental techniques like NMR can provide valuable data on coupling constants, computational methods are essential for interpreting this data in the context of specific conformations. nih.gov The inclusion of solvent effects, either implicitly or explicitly, is also crucial for accurately assessing the relative energies of different conformers. nih.gov

Computational MethodBasis SetApplication
Density Functional Theory (DFT) - B3LYP6-311++G(d,p)Geometry optimization and quadrupole moment calculations
Møller-Plesset Perturbation Theory (MP2)aug-cc-pVTZSingle point energy calculations for higher accuracy
Semiempirical Methods (e.g., GFN2-xTB)N/AExploration of the conformational space

Development and Validation of Force Field Parameters for Derivatives

To perform molecular dynamics (MD) simulations of systems containing this compound or its derivatives, accurate force field parameters are essential. Force fields are empirical potential energy functions that describe the interactions between atoms in a molecule. Standard force fields, such as Amber, CHARMM, and GROMOS, are well-parameterized for natural amino acids but often lack parameters for unnatural derivatives like fluorinated phenylalanines.

The development of new force field parameters for such derivatives is a meticulous process that involves several steps. The initial parameters, including bond lengths, bond angles, and dihedral angles, are often taken from analogous, already parameterized molecules. The most critical part is the determination of the partial atomic charges, which govern the electrostatic interactions. The Restrained Electrostatic Potential (RESP) fitting approach is a widely used method for this purpose. It involves fitting the atomic charges to the electrostatic potential calculated from QM methods.

Once a set of parameters is developed, it must be rigorously validated. This validation process typically involves comparing the results of MD simulations using the new parameters against QM data and, when available, experimental data. A key validation metric is the root-mean-square deviation (RMSD) between the structures optimized with the new force field and those obtained from QM calculations. A small RMSD indicates good agreement.

The validation may also involve comparing the relative energies of different conformers as calculated by the force field and by QM. For instance, the relative energies of α- and β-backbone conformations of dipeptides containing the unnatural amino acid can be compared. Furthermore, the ability of the new parameters to reproduce experimental observables, such as NMR coupling constants or crystallographic data of proteins containing the unnatural amino acid, provides a higher level of validation.

The ultimate test of the new force field parameters is their application in MD simulations of larger systems, such as proteins containing the unnatural amino acid. The stability of the protein structure and the accurate prediction of interactions between the unnatural amino acid and its environment are key indicators of the quality of the parameters.

Validation StepMethodologySuccess Criterion
Structural OptimizationComparison of force field optimized structures with QM optimized structures.Low Root-Mean-Square Deviation (RMSD).
Relative EnergiesComparison of the relative energies of different conformers calculated by the force field and QM.Good correlation between force field and QM energy landscapes.
Molecular Dynamics SimulationsSimulation of proteins or other large systems containing the new derivative.Stable simulations and reproduction of known structural and dynamic properties.

Spectroscopic and Advanced Analytical Characterization

Infrared (IR) Spectroscopy for Ligand-Complex Characterization

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule and studying intermolecular interactions, such as the coordination of a ligand to a metal ion. researchgate.net For N-Acetyl-3,5-difluoro-L-phenylalanine, the IR spectrum is dominated by characteristic absorption bands corresponding to its functional groups.

When this molecule acts as a ligand and coordinates to a metal center, significant changes in the IR spectrum are observed, particularly in the regions of the carboxylate (COO⁻) and amide groups. A study on the complexation of N-Acetyl-L-phenylalanine with Zn(II) demonstrated that the coordination of the carboxylate group to the metal ion causes a shift in its characteristic stretching frequencies. researchgate.net

Table 3: Characteristic IR Absorption Bands for N-Acetyl-L-phenylalanine and its Zn(II) Complex Note: This data is for the non-fluorinated analog. The C-F bonds in this compound would introduce strong absorption bands typically in the 1100-1400 cm⁻¹ region.

Functional GroupFree Ligand (cm⁻¹)Zn(II) Complex (cm⁻¹)Interpretation of Shift
Asymmetric COO⁻ stretch16951602Shift to lower frequency indicates coordination of oxygen atoms to the Zn(II) ion.
Symmetric COO⁻ stretch15521433Shift to lower frequency confirms coordination of the carboxylate group.
Data sourced from reference researchgate.net

By comparing the IR spectrum of the free ligand with that of its metal complex, researchers can confirm that complexation has occurred and deduce the coordination mode of the ligand. researchgate.netrdd.edu.iq The magnitude of the shift provides information about the strength of the metal-ligand bond.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for assessing the purity and enantiomeric composition of this compound.

For purity determination , a reversed-phase HPLC method is typically employed. In this method, the compound is passed through a nonpolar stationary phase (e.g., C18) with a polar mobile phase. The purity of the sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. This method is highly effective for separating the desired product from starting materials, reagents, and any potential side products from the synthesis.

For enantiomeric excess (e.e.) determination , a chiral HPLC method is required. This involves using a chiral stationary phase (CSP) that can stereoselectively interact with the two enantiomers (L and D forms) of the compound. These differential interactions cause the two enantiomers to travel through the column at different rates, resulting in their separation into two distinct peaks in the chromatogram. The enantiomeric excess is calculated from the relative areas of the two peaks. Achieving high enantiomeric purity is critical for applications in biological systems, where stereochemistry often dictates activity.

Mass Spectrometry (MS) for Molecular Confirmation and Reaction Monitoring

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing precise molecular weight information and structural data. creative-proteomics.com It is used for both the initial confirmation of the synthesized product and for monitoring the progress of the N-acetylation reaction. nih.gov

Molecular Confirmation: Using soft ionization techniques like Electrospray Ionization (ESI), the compound can be ionized with minimal fragmentation, typically forming protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. High-resolution mass spectrometry can determine the mass-to-charge ratio (m/z) with high accuracy, allowing for the confirmation of the elemental composition of the molecule. For this compound (C₁₁H₁₁F₂NO₃), the expected exact mass provides an unambiguous confirmation of its identity.

Tandem Mass Spectrometry (MS/MS): Further structural information can be obtained through tandem mass spectrometry (MS/MS). The parent ion is selected and subjected to fragmentation, and the resulting fragment ions are analyzed. The fragmentation pattern provides a fingerprint of the molecule, confirming the connectivity of its atoms. For N-acetylated amino acids, characteristic fragmentation patterns, such as the loss of the acetyl group or cleavage along the peptide backbone, are observed. nih.gov

Reaction Monitoring: MS, often coupled with liquid chromatography (LC-MS), is also a powerful technique for reaction monitoring. creative-proteomics.com By taking small aliquots from the reaction mixture over time, one can track the disappearance of the starting material (3,5-difluoro-L-phenylalanine) and the appearance of the product (this compound) by monitoring their respective molecular ions. This provides a highly sensitive and quantitative measure of reaction conversion, complementing the information obtained from online NMR. mdpi.comnih.gov

Table 4: Key Mass Spectrometry Data for N-Acetyl-L-phenylalanine Note: This data is for the non-fluorinated analog. The molecular weight of this compound would be higher by 36 Da due to the two fluorine atoms.

CompoundMolecular FormulaMonoisotopic Molecular Weight (Da)Common Adducts (m/z)
N-Acetyl-L-phenylalanineC₁₁H₁₃NO₃207.0895[M+H]⁺ = 208.0968
Data sourced from references hepvs.chnih.govhmdb.ca

Computational and Theoretical Investigations

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the conformational dynamics and intermolecular interactions of N-Acetyl-3,5-difluoro-L-phenylalanine and peptides incorporating this non-coded amino acid.

MD simulations are instrumental in elucidating how ligands like this compound interact with biological macromolecules such as proteins and nucleic acids. These simulations can predict the binding pose, calculate binding free energies, and identify key residues involved in the interaction.

For related L-phenylalanine derivatives, molecular docking and MD studies have been used to investigate binding to proteins like bovine serum albumin (BSA). nih.gov These studies suggest that derivatives can be housed within hydrophobic cavities of the protein. nih.gov In the case of this compound, the introduction of two fluorine atoms onto the phenyl ring is expected to significantly alter its interaction profile. Fluorine's high electronegativity can lead to favorable orthogonal multipolar interactions (e.g., with carbonyl groups of the protein backbone) and can modulate the hydrophobic character of the aromatic ring, potentially strengthening binding affinity and altering specificity for its target. Simulations would focus on quantifying these fluorinated interactions and comparing the stability of the binding complex to its non-fluorinated counterpart.

Table 1: Key Parameters in MD Simulation of Ligand-Macromolecule Binding

ParameterDescriptionRelevance to this compound
Force Field A set of empirical energy functions and parameters used to calculate the potential energy of the system.A well-parameterized force field that accurately describes the electrostatic and van der Waals properties of the C-F bond is crucial for reliable results.
Solvent Model Explicit or implicit representation of the solvent (typically water) in the simulation.An explicit water model is necessary to accurately capture hydration effects and water-mediated interactions at the binding site.
Simulation Time The total time duration of the simulation, typically in the nanosecond to microsecond range.Sufficient simulation time is required to ensure the system reaches equilibrium and to observe statistically significant binding events.
Binding Free Energy The overall free energy change upon binding of the ligand to the macromolecule.Methods like MM/PBSA or free energy perturbation (FEP) would be used to calculate this value, indicating the strength of the interaction.

Computational studies on peptides containing non-coded amino acids demonstrate that the conformational propensities are dependent on the specific amino acid, the peptide sequence, and the solvent environment. nih.gov For peptides containing this compound, simulations would likely investigate the dihedral angles (phi, psi) of the backbone to generate Ramachandran plots, revealing the preferred secondary structure motifs. The fluorinated phenyl ring can engage in specific interactions with other parts of the peptide, potentially stabilizing unique folded structures that would not be accessible to peptides containing only natural amino acids. nih.gov

Quantum Chemistry Calculations

Quantum chemistry calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of molecules. These methods are essential for understanding chemical reactivity, bonding, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. It is particularly useful for calculating properties like molecular orbital energies, charge distributions, and reactivity indices.

For related compounds like N-Acetyl-Phenylalanine-NH2 (NAPA), DFT calculations at levels such as B3LYP/6-31G(d) have been employed to determine the relative energies of different conformers and to characterize intramolecular interactions. nih.govresearchgate.net Applying DFT to this compound would provide critical insights into how the strongly electron-withdrawing fluorine atoms affect the electronic properties of the phenyl ring and the amide backbone. Calculations would focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the electrostatic potential surface, and atomic charges. This information is key to predicting the molecule's reactivity, stability, and non-covalent interaction patterns. The fluorination is expected to lower the energy of the HOMO and LUMO, potentially increasing the molecule's chemical stability.

Quantum chemistry calculations are highly effective in predicting spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures.

Theoretical calculations for N-acetyl-L-phenylalanine have been used to assign vibrational frequencies observed in IR spectra. researchgate.net For this compound, DFT calculations would be used to predict the vibrational frequencies associated with the C-F bonds, which are expected to appear as strong bands in the 1000-1400 cm⁻¹ region of the IR spectrum. Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated and compared with experimental results to confirm the structure and provide insight into the electronic environment of the nuclei. The predicted ¹⁹F NMR shifts would be particularly important for characterizing the fluorine atoms.

Table 2: Predicted Spectroscopic Features for this compound based on DFT

Spectroscopy TypePredicted FeatureSignificance
Infrared (IR) Strong C-F stretching vibrations.Confirms the presence of fluorine atoms and provides information about the bond strength.
¹H NMR Altered chemical shifts for aromatic protons due to fluorine's inductive effect.Provides information on the electronic environment of the phenyl ring.
¹³C NMR Large C-F coupling constants for the fluorinated carbons (C3 and C5).Confirms the positions of fluorine substitution.
¹⁹F NMR A single resonance peak, as the two fluorine atoms are chemically equivalent.A key identifier for the 3,5-difluoro substitution pattern.

Cheminformatics and Structure-Activity Relationship (SAR) Analysis

Cheminformatics involves the use of computational methods to analyze chemical information, often to establish a relationship between a molecule's structure and its biological activity. Structure-Activity Relationship (SAR) studies are fundamental in drug discovery and chemical biology.

An SAR analysis for a series of compounds including this compound would involve calculating various molecular descriptors and correlating them with a measured biological activity. Key descriptors include physicochemical properties like molecular weight, logP (a measure of lipophilicity), polar surface area (PSA), and quantum-chemically derived values like dipole moment and atomic charges.

Table 3: Comparison of Calculated Physicochemical Properties

PropertyN-Acetyl-L-phenylalanineThis compoundImpact of Difluorination
Molecular Formula C₁₁H₁₃NO₃ nih.govC₁₁H₁₁F₂NO₃Addition of two fluorine atoms and removal of two hydrogen atoms.
Molecular Weight ( g/mol ) 207.23 nih.gov243.21Increase in molecular mass.
XLogP3 (Lipophilicity) 0.6 nih.gov~1.3 (Estimated)Significant increase in lipophilicity, which can affect cell permeability and protein binding.
Polar Surface Area (Ų) 66.4 nih.gov66.4Unchanged, as the polar acetyl and carboxyl groups are not modified.
Hydrogen Bond Donors 2 nih.gov2Unchanged.
Hydrogen Bond Acceptors 3 nih.gov3Unchanged.

Elucidating Structural Determinants for Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and electronic properties. For this compound, the introduction of two fluorine atoms at the 3 and 5 positions of the phenyl ring significantly alters its physicochemical characteristics compared to the parent molecule, N-acetyl-L-phenylalanine. Computational methods, such as Density Functional Theory (DFT), are employed to dissect these structural determinants.

The fluorine atoms, being highly electronegative, induce a significant redistribution of the electron density within the aromatic ring. This alteration of the electrostatic potential of the molecule can have a profound impact on its interactions with biological macromolecules, such as enzymes or receptors. Specifically, the carbon-fluorine bond is highly polarized, which can lead to favorable electrostatic interactions or, conversely, repulsive steric clashes within a protein's binding pocket.

Furthermore, the conformational preferences of this compound are a key determinant of its biological activity. The rotational barriers around the chi (χ) angles of the side chain can be influenced by the presence of the fluorine atoms. Quantum chemical calculations can map the potential energy surface of the molecule, identifying low-energy conformers that are more likely to be biologically active. The stability of these conformers is often dictated by a delicate balance of steric and electronic effects, including the potential for non-covalent interactions involving the fluorine atoms, such as halogen bonding or dipole-dipole interactions.

The introduction of fluorine can also enhance the metabolic stability of the compound. nih.gov Computational models can predict sites of metabolism, and the presence of the strong carbon-fluorine bonds at the 3 and 5 positions can block potential sites of oxidation by metabolic enzymes, thereby increasing the in vivo half-life of the molecule.

Computational Prediction of Molecular Properties for Research Design

The rational design of research studies involving this compound heavily relies on the in silico prediction of its molecular properties. These predictions can guide synthesis efforts, prioritize compounds for biological screening, and provide a molecular-level understanding of experimental observations.

A variety of molecular descriptors can be calculated using computational software, providing a quantitative profile of the compound's characteristics. These descriptors are instrumental in building Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of a series of compounds with their biological activity.

Key molecular properties that are computationally predicted for this compound in the context of research design are summarized in the following table:

Molecular PropertyPredicted Effect of 3,5-DifluorinationRationale for Research Design
LogP (Hydrophobicity) IncreasedThe introduction of fluorine atoms generally increases the hydrophobicity of a molecule. This property is crucial for membrane permeability and distribution within biological systems. nih.gov
Molecular Electrostatic Potential (MEP) Altered distribution of positive and negative potentialsThe MEP map provides insights into the regions of the molecule that are likely to engage in electrostatic interactions with biological targets. The electronegative fluorine atoms create regions of negative potential on the aromatic ring.
Dipole Moment IncreasedThe polarized C-F bonds lead to a larger overall molecular dipole moment, which can influence solubility and binding affinity.
Frontier Molecular Orbitals (HOMO/LUMO) Lowered energy levelsThe energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of the molecule's chemical reactivity. Fluorination typically lowers these energy levels, affecting the molecule's susceptibility to certain chemical reactions.
Aqueous Solubility Potentially decreasedThe increased hydrophobicity can lead to lower solubility in aqueous environments, a critical factor for formulation and bioavailability.
Metabolic Stability IncreasedThe strong C-F bonds can block sites of metabolic attack, leading to a longer biological half-life. nih.gov

These computationally predicted properties serve as a foundational dataset for designing experiments. For instance, a predicted high LogP value might prompt researchers to investigate the compound's ability to cross the blood-brain barrier. Similarly, an altered MEP map could guide the design of analogs with modified substitution patterns on the phenyl ring to optimize interactions with a specific protein target. By leveraging these in silico predictions, the research and development process for this compound can be significantly streamlined and focused.

Applications in Chemical Biology and Advanced Materials Research

Development of Chemical Probes for Biological Systems

The unique properties of the fluorine atom, particularly its high electronegativity and the fact that the ¹⁹F nucleus is NMR-active, make fluorinated amino acids excellent probes for investigating biological systems.

The difluorinated phenyl ring of N-Acetyl-3,5-difluoro-L-phenylalanine acts as a sensitive reporter of its immediate molecular surroundings. The fluorine atoms withdraw electron density from the aromatic ring, altering its quadrupole moment and its capacity for non-covalent interactions such as π-stacking and cation-π interactions. nih.gov When this amino acid is incorporated into a peptide or protein, changes in the local environment—such as solvent exposure, proximity to charged residues, or binding events—can be detected. These interactions can be monitored using biophysical techniques, providing high-resolution information on protein structure and dynamics that is not achievable with conventional mutagenesis. nih.govnih.gov

This compound is a key building block for creating fluorinated analogs for specialized biophysical studies. The presence of the two ¹⁹F atoms provides a distinct spectroscopic handle for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Since ¹⁹F is naturally 100% abundant and has a high gyromagnetic ratio, but is otherwise absent from biological systems, ¹⁹F NMR offers a background-free method to study protein structure, folding, and dynamics with high sensitivity. nih.gov Researchers can site-specifically incorporate 3,5-difluoro-L-phenylalanine into a protein sequence to gain insights into specific domains or interaction sites. nih.gov

The table below summarizes the key physicochemical changes induced by 3,5-difluorination of the phenylalanine side chain, which are fundamental to its application as a biophysical probe.

PropertyPhenylalanine Side Chain3,5-Difluorophenylalanine Side ChainImplication for Biophysical Probing
Electrostatic Potential Electron-rich π-faceElectron-deficient π-faceAlters cation-π and π-π stacking interactions, making it a sensitive reporter of binding events. nih.gov
Hydrophobicity HighIncreasedCan influence protein folding and core packing, allowing study of hydrophobic interactions. nih.gov
NMR Signature ¹H NMR signals within a crowded protein spectrumUnique, background-free ¹⁹F NMR signalEnables precise, high-sensitivity monitoring of a specific site within a large biomolecule. nih.gov

Contribution to Peptide and Protein Engineering

Fluorine incorporation is a powerful strategy in peptide and protein engineering to enhance stability and introduce novel functionalities. nih.gov

The inclusion of 3,5-difluoro-L-phenylalanine in a peptide sequence can significantly alter its properties. The strong carbon-fluorine bond enhances the metabolic stability of peptides by making them more resistant to enzymatic degradation by proteases. nih.govchemimpex.com This increased stability is a critical attribute for the development of therapeutic peptides. researchgate.net Furthermore, the modified electronic and hydrophobic nature of the difluorinated ring can be used to fine-tune receptor binding affinity and selectivity. nih.govchemimpex.com By strategically replacing native phenylalanine residues, researchers can rationally design peptides with improved pharmacokinetic profiles and biological activities. chemimpex.com

In the context of protein design, 3,5-difluoro-L-phenylalanine can be used to create novel recognition motifs or to stabilize specific structural folds. nih.gov The increased hydrophobicity can drive more favorable packing in the protein core, while the altered electrostatics can be used to design new protein-protein interaction interfaces. nih.govnih.gov This approach allows for the creation of biomolecules with enhanced thermal stability and novel functions, expanding the toolkit for designing advanced materials such as self-assembling peptide hydrogels or protein-based nanomaterials. rsc.org

The following table outlines the strategic advantages of incorporating 3,5-difluoro-L-phenylalanine in peptide and protein design.

Application AreaEffect of 3,5-Difluoro-L-phenylalanine IncorporationDesired Outcome
Therapeutic Peptides Increased resistance to proteolytic cleavage.Enhanced metabolic stability and longer biological half-life. nih.gov
Protein Folding Modulates hydrophobic and aromatic stacking interactions within the protein core.Improved thermodynamic stability of the folded state. nih.gov
Biomaterials Influences peptide self-assembly and fibrillation processes.Control over the formation and properties of nanomaterials like hydrogels. rsc.org
Enzyme Design Alters substrate binding pocket polarity and geometry.Modified substrate specificity or catalytic activity. nih.gov

Rational Design of Bioactive Compounds

The rational design of new drugs and bioactive molecules is a cornerstone of modern medicinal chemistry, where fluorination plays a pivotal role. mdpi.com this compound serves as a precursor or building block in the synthesis of complex bioactive compounds. glpbio.commedchemexpress.com The incorporation of the 3,5-difluorophenyl moiety is a deliberate strategy to improve the pharmacological profile of a lead compound. chemimpex.com For instance, in the design of enzyme inhibitors, the difluorinated ring can form unique interactions with active site residues that are inaccessible to the native phenylalanine, leading to a significant increase in inhibitor potency and selectivity. nih.govresearchgate.net This approach has been successfully applied to develop highly specific inhibitors for targets such as the proteasome, which is relevant in cancer therapy. nih.gov

Lead Compound Discovery and Optimization in Academic Settings

In academic research, the strategic modification of amino acids is a cornerstone of peptide-based drug discovery and the optimization of lead compounds. The introduction of fluorinated phenylalanine analogs, such as those derived from 3,5-difluoro-L-phenylalanine, serves as a powerful tool to enhance the pharmacological properties of bioactive peptides. The N-acetylated form, this compound, provides a chemically stable building block for these synthetic endeavors.

The process of lead optimization focuses on refining the properties of a biologically active compound to improve its potency, selectivity, and pharmacokinetic profile, including metabolic stability. The incorporation of difluorinated phenylalanine into a peptide sequence is a tactic used to modulate these characteristics. For instance, research on Somatostatin, a peptide hormone that regulates the endocrine system, has explored the impact of substituting phenylalanine residues with L-3-(3',5'-difluorophenyl)-alanine (Dfp). This substitution creates an electron-poor aromatic ring, which alters the network of aromatic interactions within the peptide. Such modifications can lead to analogs with altered receptor binding affinities and improved stability, key goals in transforming a lead compound into a viable drug candidate.

The rationale for using fluorinated analogs in lead optimization is multi-faceted. Fluorine atoms can profoundly influence a molecule's conformation and electronic distribution. This can enhance binding affinity to a biological target and, critically, can block sites of metabolic degradation. For example, the carbon-fluorine bond is exceptionally strong and not typically cleaved by metabolic enzymes, thus preventing hydroxylation at the fluorinated positions—a common metabolic pathway for aromatic rings. Academic research leverages these principles to systematically probe structure-activity relationships and develop peptides with superior therapeutic potential.

Table 1: Research Findings on Somatostatin Analogs with L-3-(3',5'-difluorophenyl)-alanine (Dfp) Data synthesized from studies on peptide modification in academic research settings.

Modification Research Focus Key Observation Implication for Lead Optimization
Phe⁶ → Dfp⁶Study of aromatic interactionsAltered conformational preference in aqueous solution.Demonstrates that difluorination can fine-tune peptide structure for potentially improved receptor fit.
Phe⁷ → Dfp⁷Impact on peptide structureSignificant changes in the network of aromatic interactions within the peptide.Highlights the role of the electron-poor Dfp ring in modulating intramolecular forces.
Phe¹¹ → Dfp¹¹Receptor binding analysisResulted in analogs with varying affinities for different Somatostatin receptor subtypes (SSTR1-5).Shows that site-specific fluorination can be used to engineer receptor selectivity.

Exploring Novel Pharmacophores through Fluorine Substitution

The substitution of hydrogen with fluorine in a molecule like L-phenylalanine to create this compound is a strategic approach to generate novel pharmacophores with unique physicochemical properties. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. Fluorine's distinctive properties—small size, high electronegativity, and ability to form strong bonds with carbon—allow for subtle but impactful modifications to a molecule's profile.

Introducing two fluorine atoms at the meta-positions (3 and 5) of the phenyl ring significantly alters its electronic character. The high electronegativity of fluorine withdraws electron density from the aromatic ring, making it electron-deficient. This change can influence or enable new, favorable interactions with a biological target, such as orthogonal multipolar interactions between the C-F bond and carbonyl groups in a protein's active site.

Table 2: Comparative Physicochemical Properties of Phenylalanine and its Fluorinated Analogs This table presents generally accepted effects of fluorination on phenylalanine properties relevant to pharmacophore design.

Compound Key Physicochemical Property Effect of Fluorine Substitution Pharmacophore Implication
N-Acetyl-L-phenylalanineAromatic Ring CharacterElectron-rich (standard)Standard hydrophobic and π-π stacking interactions.
N-Acetyl-4-fluoro-L-phenylalanineAromatic Ring CharacterModerately electron-withdrawingModulates electronic interactions, potentially improving binding affinity.
This compoundAromatic Ring CharacterStrongly electron-withdrawingCreates an electron-poor ring, enabling novel multipolar interactions and altering stacking geometry.
This compoundMetabolic StabilityIncreasedBlocks meta-position hydroxylation, enhancing resistance to catabolism.
This compoundLipophilicityIncreasedMay improve membrane permeability and binding in hydrophobic pockets.

Investigating Enzymatic Pathways and Metabolites

Studying N-Acylated Aromatic Amino Acid Biosynthesis and Degradation

N-acylated aromatic amino acids (NA-ArAAs) are a class of lipid-like molecules found in various biological systems. Their biosynthesis and degradation are controlled by specific enzymatic pathways. The primary route for the formation of compounds like N-Acetyl-L-phenylalanine involves the transfer of an acetyl group from acetyl-coenzyme A (Ac-CoA) to the amino group of L-phenylalanine. This reaction is catalyzed by enzymes known as N-acetyltransferases (NATs). Conversely, the degradation or hydrolysis of the amide bond in NA-ArAAs is carried out by amidohydrolases or specific proteases, which release the free amino acid and the acyl group.

This compound can serve as a valuable chemical probe for studying these enzymatic processes. Due to the presence of the fluorine atoms, the compound has altered steric and electronic properties compared to its non-fluorinated counterpart. By using this analog as a potential substrate in enzymatic assays, researchers can investigate the substrate specificity and catalytic mechanism of the enzymes involved.

For example, one could test whether phenylalanine N-acetyltransferase can efficiently catalyze the acetylation of 3,5-difluoro-L-phenylalanine. A lower reaction rate compared to L-phenylalanine might suggest that the enzyme's active site is sensitive to the electronic changes in the aromatic ring or the increased size of the fluorinated substrate. Similarly, its stability against amidohydrolases can be assessed. The strong electron-withdrawing nature of the difluorinated phenyl group might affect the susceptibility of the adjacent amide bond to hydrolysis, providing insights into the electronic requirements of the enzyme's catalytic machinery.

Table 3: Key Enzyme Classes in the Metabolism of N-Acylated Aromatic Amino Acids This table outlines the general enzyme families involved in the lifecycle of N-acylated aromatic amino acids.

Enzyme Class Metabolic Role Substrates/Cofactors Potential for Study with Fluorinated Analogs
N-Acetyltransferases (NATs)Biosynthesis (Acetylation)Aromatic Amino Acids, Acetyl-CoAInvestigating substrate specificity and the impact of ring electronics on catalytic efficiency.
Acyl-CoA SynthetasesBiosynthesis (Activation)Fatty Acids, ATP, CoADetermining if fluorinated amino acids can be acylated with longer chains.
Amidohydrolases / N-acylpeptide hydrolaseDegradation (Deacylation)N-Acylated Amino AcidsAssessing how fluorine substitution affects amide bond stability and the rate of enzymatic hydrolysis.
GCN5-related N-acyltransferases (GNAT)Biosynthesis (Acylation)Amino Acids, Acyl-CoAsExploring the potential for these enzymes to produce a wide range of fluorinated NA-ArAAs.

Characterization of Biologically Active Metabolites (Related Compounds)

The metabolic fate of N-Acetyl-L-phenylalanine is linked to the broader pathways of phenylalanine catabolism. A primary metabolic conversion for phenylalanine is its hydroxylation to L-tyrosine, a reaction catalyzed by phenylalanine hydroxylase. However, the introduction of fluorine atoms, particularly in a meta-substitution pattern as in this compound, is expected to significantly alter its metabolic profile. The carbon-fluorine bond is exceptionally stable and generally resistant to enzymatic cleavage, meaning that hydroxylation at the 3- and 5-positions of the phenyl ring is effectively blocked.

While direct metabolic studies on this compound are not extensively documented, the metabolism of related fluorinated compounds suggests that the molecule would be more resistant to degradation via aromatic ring oxidation. This metabolic blockade would likely lead to a different set of metabolites compared to the non-fluorinated parent compound. Potential metabolic transformations could occur at other positions on the molecule. For instance, hydroxylation could occur at the ortho- (2, 6) or para- (4) positions of the ring, if not sterically hindered. Alternatively, metabolism might focus on the N-acetyl group or the carboxylic acid moiety.

The resulting fluorinated metabolites could themselves possess biological activity. For example, fluorinated analogs of neurotransmitter precursors have been explored in medicinal chemistry. If this compound were to be metabolized into a fluorinated version of a neuroactive compound, this metabolite could exhibit novel pharmacological properties. Characterizing these potential metabolites is crucial for understanding the compound's complete biological activity profile and for the development of related therapeutic agents. Such studies often employ advanced analytical techniques like mass spectrometry and NMR to identify the structures of metabolites formed in vitro or in vivo.

Future Research Directions and Unexplored Avenues

Expanding Synthetic Methodologies for Broader Accessibility

The widespread adoption of N-Acetyl-3,5-difluoro-L-phenylalanine in research and development is contingent upon the availability of efficient, scalable, and cost-effective synthetic routes. Current methodologies, while effective at a laboratory scale, present opportunities for significant improvement.

Future research will likely focus on the development of novel catalytic systems that can achieve the stereoselective synthesis of the L-enantiomer with high purity, minimizing the need for costly chiral resolution steps. nih.govmdpi.com Advances in transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, and asymmetric hydrogenation of azalactone precursors are promising avenues. nih.gov Furthermore, late-stage fluorination techniques, where fluorine atoms are introduced at a final step into a complex molecule, represent a paradigm shift. rsc.org Exploring photocatalysis and electrochemistry to achieve direct C-H fluorination on the N-acetyl-L-phenylalanine backbone could drastically shorten synthetic pathways. nih.gov Another critical goal is the development of "green" synthetic protocols that reduce hazardous waste and utilize more sustainable reagents and solvents, thereby enhancing the compound's accessibility for large-scale applications.

Research AvenuePotential ImpactKey Methodologies
Stereoselective Catalysis Reduces cost and complexity of purification.Asymmetric hydrogenation, Chiral phase-transfer catalysis.
Late-Stage Fluorination Enables rapid synthesis of diverse analogs.Photocatalysis, Direct C-H activation, Electrosynthesis.
Process Optimization Lowers production costs for broader availability.Flow chemistry, Scalable purification techniques.
Green Chemistry Reduces environmental impact.Use of biodegradable solvents, Atom-economical reactions.

Advanced Applications in Structural Biology with Fluorine Labeling

The fluorine-19 (¹⁹F) nucleus is an exceptional probe for Nuclear Magnetic Resonance (NMR) spectroscopy. ucla.edu It possesses a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity. ucla.edubiophysics.org Crucially, its near-total absence in biological systems means that ¹⁹F NMR spectra are free from background signals. ucla.edunih.gov The chemical shift of the ¹⁹F nucleus is also exquisitely sensitive to its local environment, making it a precise reporter on molecular structure and interactions. ucla.edunih.gov

Future research will leverage this compound as a sophisticated ¹⁹F NMR probe. After incorporation into peptides and proteins (following de-acetylation and activation for ribosomal synthesis), it can provide high-resolution data on protein folding, dynamics, and conformational changes upon ligand binding. mdpi.comrsc.org Unexplored avenues include its use in studying large, complex protein assemblies and integral membrane proteins, which are often challenging to analyze with conventional NMR techniques. nih.gov Developing methods for its site-specific incorporation into proteins within living cells (in-cell NMR) will allow for the study of protein structure and function in their native environment, a significant leap from in vitro studies. nih.gov

Elucidating Novel Biological Functions and Pathways

While the non-fluorinated parent compound, N-acetyl-L-phenylalanine, is a known metabolite, the specific biological roles of this compound are largely uncharted. hmdb.cafrontiersin.org The introduction of two fluorine atoms onto the phenyl ring drastically alters its electronic properties, creating a more electron-deficient aromatic system. This modification can profoundly influence non-covalent interactions such as cation-π and stacking interactions, which are critical for molecular recognition. rsc.org

A primary future direction is to investigate this compound as a potential modulator of biological pathways. It could act as a specific enzyme inhibitor by mimicking a natural substrate but altering the catalytic mechanism due to its unique electronic and steric properties. researchgate.net Researchers can screen libraries of enzymes to identify novel targets. Furthermore, its metabolic fate needs to be elucidated. Understanding how cells process this fluorinated amino acid—whether it is incorporated into other molecules or excreted—could reveal new metabolic pathways or transport mechanisms. nih.gov This knowledge could be harnessed to design probes for studying metabolic disorders or to develop novel therapeutic agents. frontiersin.orgresearchgate.net

Integration with Emerging Technologies in Chemical Biology

The unique properties of this compound make it an ideal candidate for integration with cutting-edge technologies in chemical biology. Its applications can be expanded far beyond its role as a simple building block.

One of the most exciting avenues is its potential use in Positron Emission Tomography (PET) imaging. By synthesizing the compound with the radioactive isotope fluorine-18 (B77423) (¹⁸F), it could be developed into a novel PET tracer for imaging specific metabolic processes or diseases. nih.govbeilstein-journals.org Another area of exploration is its incorporation into bioorthogonal chemistry platforms. The fluorinated phenyl ring could potentially participate in unique bioorthogonal reactions, allowing for the specific labeling and tracking of molecules in living systems without interfering with native biological processes. The development of genetic code expansion technologies will be crucial for the site-specific incorporation of 3,5-difluoro-L-phenylalanine (derived from the N-acetylated form) into proteins in living cells, enabling the creation of engineered proteins with novel functions or for advanced imaging applications. nih.govnih.gov

TechnologyPotential Application of this compound
Positron Emission Tomography (PET) Development of ¹⁸F-labeled tracers for in vivo imaging of metabolic pathways or disease states.
Genetic Code Expansion Site-specific incorporation into proteins to probe or engineer function in living cells.
Bioorthogonal Chemistry Use as a unique chemical handle for specific labeling and tracking of biomolecules.
High-Throughput Screening Screening for novel enzyme inhibitory activity or other biological functions.

Deeper Computational Modeling and Predictive Capabilities

Computational chemistry provides powerful tools to predict and rationalize the effects of fluorination on molecular and protein-level properties. For this compound, computational modeling can guide experimental work and accelerate discovery.

Future research should focus on developing and validating more accurate molecular mechanics force fields that can correctly model the unique properties of the C-F bond and its influence on surrounding electrostatics and non-covalent interactions. Using these advanced models, molecular dynamics simulations can predict how the incorporation of 3,5-difluoro-L-phenylalanine affects protein stability, folding dynamics, and conformational ensembles. nih.gov Such simulations can provide insights that are difficult to obtain experimentally. nih.gov Furthermore, quantum mechanical calculations can be employed to precisely model its interaction with enzyme active sites, aiding in the rational design of potent and selective inhibitors. These predictive capabilities will be essential for moving from serendipitous discovery to the rational design of fluorinated molecules and proteins with desired properties and functions.

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-Acetyl-3,5-difluoro-L-phenylalanine, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via peptide coupling reactions. For example, Boc-protected 3,5-difluoro-L-phenylalanine can be acetylated using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) in the presence of DIEA (N,N-diisopropylethylamine) as a base, followed by Boc-deprotection under acidic conditions . Optimizing solvent choice (e.g., dichloromethane) and stoichiometric ratios (e.g., 1.2 equivalents of HATU) is critical to achieving >80% yield.

Q. How does fluorination at the 3,5-positions of phenylalanine impact solubility and stability in aqueous buffers?

  • Methodology : Fluorine’s electronegativity reduces electron density on the aromatic ring, increasing hydrophobicity. Researchers should measure logP values experimentally (e.g., via shake-flask method) and compare with non-fluorinated analogs. Stability in PBS (pH 7.4) over 24–72 hours should be assessed using HPLC to track degradation .

Q. What safety protocols are essential for handling fluorinated acetylated amino acids in laboratory settings?

  • Methodology : Use enclosed systems or fume hoods to minimize inhalation of dust. Personal protective equipment (PPE) must include nitrile gloves, safety goggles, and lab coats. Safety showers and eye-wash stations should be accessible. Refer to safety data sheets (SDS) for acute toxicity information, though specific data for this compound may require extrapolation from structurally similar fluorinated organics .

Advanced Research Questions

Q. How can this compound be integrated into rational drug design for antiviral agents?

  • Methodology : The compound’s fluorinated aromatic ring enhances binding to hydrophobic pockets in viral proteins. For example, in HIV capsid modulators, replacing L-phenylalanine with its 3,5-difluoro analog improves EC50 values by 3–5-fold in MT-4 cell assays. Computational docking (e.g., AutoDock Vina) can predict interactions with viral targets, while metabolic stability is assessed via liver microsome assays .

Q. What analytical techniques resolve contradictions in regiochemical effects of fluorine substitution on bioactivity?

  • Methodology : Comparative studies using 2,5-difluoro vs. 3,5-difluoro isomers are critical. Nuclear Overhauser Effect (NOE) NMR or X-ray crystallography can confirm regiochemistry. Bioactivity discrepancies (e.g., antiviral EC50) should be correlated with steric/electronic profiles via Hammett σ constants or DFT calculations .

Q. How do fluorinated acetylated amino acids influence metabolic pathways in vivo, and how are their metabolites characterized?

  • Methodology : Radiolabeled (e.g., ¹⁸F) versions of the compound can track biodistribution via PET imaging. Metabolites are identified using LC-MS/MS, focusing on deacetylation or defluorination products. For example, N-acetylmescaline analogs undergo hepatic N-deacetylation, forming free amines excreted in urine .

Q. What strategies optimize fluorinated amino acid derivatives for blood-brain barrier (BBB) penetration in CNS-targeted therapies?

  • Methodology : Modify lipophilicity (logD 1–3) and reduce hydrogen-bond donors. In vitro BBB models (e.g., MDCK-MDR1 monolayers) assess permeability (Papp > 5 × 10⁻⁶ cm/s). Fluorination at 3,5-positions may enhance passive diffusion compared to polar substituents .

Key Considerations for Researchers

  • Contradictions : Molecular weight discrepancies (e.g., 201.17 g/mol in vs. 299.31 g/mol in ) arise from differing substituents (e.g., Boc protection). Always verify structures via HRMS or elemental analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl-3,5-difluoro-L-phenylalanine
Reactant of Route 2
Reactant of Route 2
N-Acetyl-3,5-difluoro-L-phenylalanine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。